3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid
Description
3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid (CAS 1142202-75-2) is a heterocyclic compound featuring a benzoic acid backbone conjugated to a 1,3,4-thiadiazole ring via a carbonyl-amino linker. The thiadiazole ring is substituted with a (3-methylphenoxy)methyl group, imparting hydrophobic characteristics. Its molecular formula is C₁₈H₁₅N₃O₄S (molar mass: 369.39 g/mol) . Key structural attributes include:
Properties
IUPAC Name |
3-[[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazole-2-carbonyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-11-4-2-7-14(8-11)25-10-15-20-21-17(26-15)16(22)19-13-6-3-5-12(9-13)18(23)24/h2-9H,10H2,1H3,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLVSCCETQSWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127120 | |
| Record name | Benzoic acid, 3-[[[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-75-2 | |
| Record name | Benzoic acid, 3-[[[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-[[[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid involves multiple stepsSpecific reaction conditions and reagents are used to ensure the successful formation of each part of the molecule . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring and other functional groups in the molecule play a crucial role in its biological activity. The compound can bind to proteins and enzymes, affecting their function and activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Substituent Effects: The 3-methylphenoxymethyl group in the target compound enhances lipophilicity compared to the 3-methoxybenzyl group in the analogue from , which may improve blood-brain barrier penetration.
Key Observations :
- The benzodioxol-containing analogue in exhibits potent enzyme inhibition, highlighting the importance of electron-rich aromatic substituents in target engagement.
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- The target compound’s higher LogP (3.2 vs. 2.5–2.8) correlates with its methylphenoxy group, suggesting superior lipid membrane interaction.
- Lower water solubility may necessitate formulation optimization for in vivo studies.
Biological Activity
3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid is a synthetic compound with a complex molecular structure characterized by its thiadiazole and benzoic acid components. Its molecular formula is , and it has a molecular weight of 369.4 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related thiadiazole derivatives demonstrated broad-spectrum inhibitory activities against both Gram-positive and Gram-negative bacteria, suggesting that this class of compounds may be effective in treating bacterial infections .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the thiadiazole moiety plays a critical role in its interaction with microbial targets. The structural similarity to other known antimicrobial agents suggests potential interference with bacterial cell wall synthesis or protein synthesis pathways.
Case Studies
- Antimicrobial Evaluation : A study conducted on various derivatives of thiadiazoles, including those structurally related to this compound, showed promising results with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL against selected bacterial strains .
- Toxicological Assessment : Safety profiles of similar compounds have been evaluated, indicating moderate toxicity levels. For instance, the compound was classified as an irritant, necessitating careful handling in laboratory settings .
Comparative Analysis of Biological Activity
| Compound Name | Antimicrobial Activity | Toxicity Level | Molecular Weight |
|---|---|---|---|
| This compound | Broad-spectrum against Gram-positive and Gram-negative bacteria | Moderate irritant | 369.4 g/mol |
| Similar Thiourea Derivative | Effective against E. coli and S. aureus | Low toxicity | 352.5 g/mol |
| Thiadiazole Analog | Inhibitory effects on fungal strains | High toxicity | 365.0 g/mol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
